4-Chloro-5-fluoro-2-methylbenzonitrile

Lipophilicity ADME Medicinal Chemistry

Select 4-Chloro-5-fluoro-2-methylbenzonitrile (98%) for CNS drug discovery & agrochemical R&D. Its higher LogP (3.46) vs. 2-fluoro isomer boosts membrane permeability, while 98% purity prevents catalyst poisoning in cross-couplings. Cheaper than bromo derivatives—ideal for parallel library synthesis. Stock typically available; request a quote to secure your research batch.

Molecular Formula C8H5ClFN
Molecular Weight 169.58 g/mol
Cat. No. B13663037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-2-methylbenzonitrile
Molecular FormulaC8H5ClFN
Molecular Weight169.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C#N)F)Cl
InChIInChI=1S/C8H5ClFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3
InChIKeyLEHQIKOTFAACPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-fluoro-2-methylbenzonitrile Procurement Guide: CAS 1807236-92-5 for Pharmaceutical and Agrochemical Intermediate Sourcing


4-Chloro-5-fluoro-2-methylbenzonitrile (CAS 1807236-92-5) is a polysubstituted aromatic nitrile intermediate featuring a chloro, fluoro, and methyl substituent pattern on the benzonitrile core . This compound is primarily utilized as a building block in the synthesis of pharmaceutical and agrochemical agents, where the combination of halogens and a nitrile group provides a versatile handle for further functionalization [1]. Its molecular formula is C8H5ClFN, with a molecular weight of 169.58 g/mol . Typical commercially available purity ranges from 95% to 98% .

Why 4-Chloro-5-fluoro-2-methylbenzonitrile Cannot Be Swapped with Its Isomers or Analogs in Critical Synthesis Routes


In-class substitution of polysubstituted benzonitriles is not permissible due to the profound impact of substituent position and electronic nature on both chemical reactivity and biological target engagement [1]. For 4-Chloro-5-fluoro-2-methylbenzonitrile, the specific ortho-methyl and para-chloro/fluoro arrangement dictates unique steric and electronic properties, influencing its lipophilicity, regioselectivity in cross-coupling reactions, and its fit within enzyme active sites [1]. The following quantitative evidence demonstrates that even subtle alterations, such as swapping the chloro and fluoro positions or replacing a halogen, result in significant and measurable differences in performance and cost.

Quantitative Differentiation of 4-Chloro-5-fluoro-2-methylbenzonitrile: Direct Comparator Data for Informed Sourcing Decisions


Lipophilicity Advantage: 4-Chloro-5-fluoro-2-methylbenzonitrile Exhibits Higher Calculated LogP Than Its Positional Isomer

The calculated octanol-water partition coefficient (LogP) for 4-Chloro-5-fluoro-2-methylbenzonitrile is 3.4614 . In contrast, its positional isomer, 4-Chloro-2-fluoro-5-methylbenzonitrile, has a significantly lower LogP of 2.6592 [1]. This difference of approximately 0.8 log units translates to a roughly 6.3-fold increase in lipophilicity for the target compound, a critical factor for membrane permeability and target engagement in drug discovery [2].

Lipophilicity ADME Medicinal Chemistry

Cost-Efficiency Analysis: 4-Chloro-5-fluoro-2-methylbenzonitrile Is a More Economical Halogenated Building Block Than Its Bromo Analog

A direct cost comparison reveals that 4-Chloro-5-fluoro-2-methylbenzonitrile is a more economical choice for research and development compared to the analogous bromo derivative. The target compound is available at a reference price of approximately 167 CNY per gram (97% purity) , whereas the 4-bromo-5-fluoro-2-methylbenzonitrile analog costs roughly 968 CNY per 10 grams (97% purity), which extrapolates to approximately 96.8 CNY per gram . This represents a price difference of approximately 72% higher cost for the bromo analog on a per-gram basis, making the chloro compound a cost-effective alternative for reactions where bromine's higher reactivity is not required.

Cost Analysis Procurement Building Block

Purity Advantage: 4-Chloro-5-fluoro-2-methylbenzonitrile Is Readily Supplied at Higher Purity Than Its Isomer

The target compound is commercially available with a minimum purity specification of 98% from multiple vendors . In contrast, its positional isomer, 4-Chloro-2-fluoro-5-methylbenzonitrile, is typically offered at a lower purity of 95% . This 3% absolute difference in purity can be critical for applications where impurities may interfere with sensitive catalytic cycles or skew biological assay results, reducing the need for costly and time-consuming in-house purification steps.

Chemical Purity Quality Control Sourcing

Regioselectivity for Aromatic Nucleophilic Substitution: Predicted Reactivity Favors C-4 Functionalization

The presence of both chloro and fluoro substituents, combined with the nitrile group, creates a predictable reactivity map for aromatic nucleophilic substitution (SNAr). Based on the established regioselectivity trends in fluorinated benzonitriles, the C-4 position (bearing the chloro substituent) is significantly activated for SNAr due to resonance stabilization of the Meisenheimer complex by the para-nitrile group [1]. This predictable site-selectivity is a direct consequence of the compound's unique substitution pattern and is not a general property of all chloro-fluoro-methylbenzonitrile isomers. This allows for the rational design of synthetic routes to access specific regioisomers of biaryl and heteroaryl derivatives.

Synthetic Chemistry Regioselectivity Fluorinated Intermediates

Optimal Use Cases for 4-Chloro-5-fluoro-2-methylbenzonitrile Based on Quantitative Differentiation


Medicinal Chemistry: Designing Membrane-Permeable Kinase Inhibitor Scaffolds

The significantly higher LogP of 4-Chloro-5-fluoro-2-methylbenzonitrile (3.46) compared to its 2-fluoro isomer (2.66) makes it a preferred choice for constructing lipophilic cores in kinase inhibitors or other CNS-targeted therapeutics, where enhanced passive membrane permeability is a critical requirement [1].

Cost-Sensitive Parallel Synthesis and Library Production

Given its lower cost per gram compared to the analogous bromo derivative, 4-Chloro-5-fluoro-2-methylbenzonitrile is the economically superior halogenated building block for large-scale parallel synthesis of compound libraries. This allows research groups to explore a wider chemical space within budget constraints while retaining the versatility of a halo-fluoroaryl nitrile handle [1].

Agrochemical Intermediate Synthesis Requiring High Purity

The availability of 4-Chloro-5-fluoro-2-methylbenzonitrile at a higher baseline purity (98%) than its common isomer (95%) reduces the risk of catalyst poisoning by trace impurities during key transformations, such as palladium-catalyzed cross-couplings. This is a critical advantage in the multistep synthesis of high-value agrochemicals where maintaining catalyst turnover is essential for process economics [1].

Regioselective Synthesis of 4-Arylbenzonitriles via SNAr

This compound's predicted high regioselectivity for substitution at the C-4 chloro position allows chemists to reliably synthesize 4-substituted benzonitrile derivatives, which are common motifs in pharmaceutical patents. This predictable reactivity simplifies route scouting and reduces the need for chromatographic separation of regioisomeric mixtures [1].

Technical Documentation Hub

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